molecular formula C25H26O5 B10848452 Erysubin E

Erysubin E

Cat. No.: B10848452
M. Wt: 406.5 g/mol
InChI Key: CMHGFGMNRHHGSN-UKILVPOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erysubin E: is an isoflavonoid compound found in the roots of the ornamental plant Erythrina suberosa. Isoflavonoids are a class of flavonoids, which are plant metabolites known for their diverse pharmacological properties. This compound has been identified for its antioxidant and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Erysubin E can be synthesized starting from mono- or di-O-allylated chalcones. The key intermediates in the synthesis are flavanones, which undergo a 2,3-oxidative rearrangement to form isoflavones. Hypervalent iodine reagents are used in this process, which also allows for the formation of flavone isomers .

Industrial Production Methods: Erythrina suberosa using solvents like acetone. The chloroform-soluble fraction of the residue is then subjected to repeated silica gel column chromatography followed by elution with various solvents .

Mechanism of Action

Erysubin E exerts its effects through multiple mechanisms. It forms hydrogen bonds and π-π interactions with specific amino acid residues in target proteins. For instance, it interacts with LYS133 and SER245 through hydrogen bonds, contributing to its antibacterial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S,11S)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol

InChI

InChI=1S/C25H26O5/c1-14(2)5-6-15-11-17-21(12-19(15)26)28-13-25(27)18-7-8-20-16(22(18)29-23(17)25)9-10-24(3,4)30-20/h5,7-12,23,26-27H,6,13H2,1-4H3/t23-,25+/m0/s1

InChI Key

CMHGFGMNRHHGSN-UKILVPOCSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C

Origin of Product

United States

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